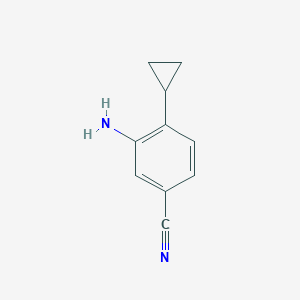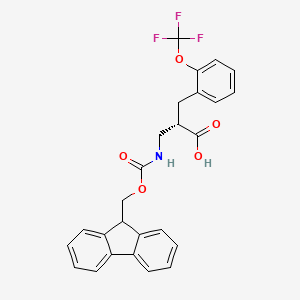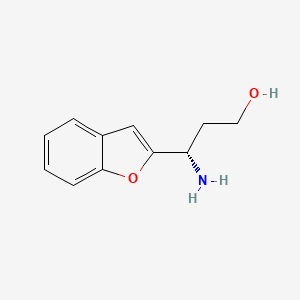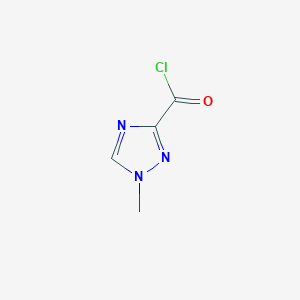
1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride: is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields such as chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction typically proceeds as follows:
1-Methyl-1H-1,2,4-triazole-3-carboxylic acid+SOCl2→1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride+SO2+HCl
The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: 1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-methyl-1H-1,2,4-triazole-3-carboxylic acid.
Reduction: It can be reduced to 1-methyl-1H-1,2,4-triazole-3-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products:
Amides, Esters, Thioesters: Formed through substitution reactions
1-Methyl-1H-1,2,4-triazole-3-carboxylic acid: Formed through hydrolysis
1-Methyl-1H-1,2,4-triazole-3-methanol: Formed through reduction
科学的研究の応用
Chemistry: 1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to modify biomolecules, such as peptides and proteins, through acylation reactions. It helps in the study of enzyme mechanisms and protein interactions.
Medicine: The compound is explored for its potential therapeutic applications. It is used in the synthesis of drugs with antimicrobial, antifungal, and anticancer properties. Its derivatives are investigated for their ability to inhibit specific enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and polymers. It is also employed in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-methyl-1H-1,2,4-triazole-3-carbonyl chloride involves its ability to acylate nucleophilic sites on target molecules. The compound reacts with nucleophiles, such as amino groups in proteins or peptides, forming stable amide bonds. This modification can alter the biological activity of the target molecule, leading to changes in enzyme activity, protein-protein interactions, or receptor binding.
類似化合物との比較
- 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid
- 1-Methyl-1H-1,2,4-triazole-3-methanol
- 1,2,4-Triazole-3-carbonyl chloride
Uniqueness: 1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride is unique due to its specific reactivity and ability to form stable amide bonds with nucleophiles. This property makes it a valuable intermediate in organic synthesis and a useful tool in biological research. Its derivatives exhibit diverse biological activities, making it a versatile compound in medicinal chemistry.
特性
分子式 |
C4H4ClN3O |
|---|---|
分子量 |
145.55 g/mol |
IUPAC名 |
1-methyl-1,2,4-triazole-3-carbonyl chloride |
InChI |
InChI=1S/C4H4ClN3O/c1-8-2-6-4(7-8)3(5)9/h2H,1H3 |
InChIキー |
PVQRHUVRWQFGSG-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC(=N1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole](/img/structure/B12957675.png)


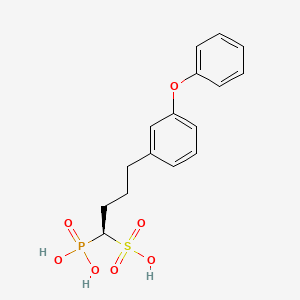
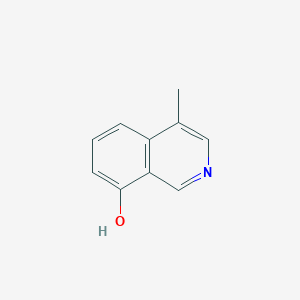
![Bicyclo[3.2.1]octan-1-amine](/img/structure/B12957711.png)
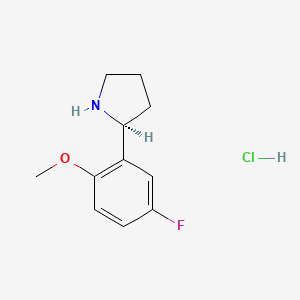
![[((2-Hydroxyethyl)amino)ethoxy)imino]bis-ethanol Dipyridamole](/img/structure/B12957720.png)
